molecular formula C13H16O B14626286 1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- CAS No. 56298-98-7

1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl-

Cat. No.: B14626286
CAS No.: 56298-98-7
M. Wt: 188.26 g/mol
InChI Key: TZODVNMGSHSLCH-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- is an organic compound with the molecular formula C13H16O It is a derivative of indanone, characterized by the presence of four methyl groups at the 3, 3, 4, and 5 positions of the indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction mechanism includes a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .

Industrial Production Methods: Industrial production of this compound may involve palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides. This method has been shown to produce indanones in good to excellent yields .

Chemical Reactions Analysis

Types of Reactions: 1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- exerts its effects involves interactions with molecular targets and pathways. The exact mechanism can vary depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

    1H-Inden-1-one, 2,3-dihydro-: This compound is structurally similar but lacks the four methyl groups.

    2,3-Dihydro-1H-inden-1-one: Another related compound with a similar core structure but different substituents.

Uniqueness: 1H-Inden-1-one, 2,3-dihydro-3,3,4,5-tetramethyl- is unique due to the presence of four methyl groups, which can influence its chemical reactivity and physical properties.

Properties

CAS No.

56298-98-7

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

3,3,4,5-tetramethyl-2H-inden-1-one

InChI

InChI=1S/C13H16O/c1-8-5-6-10-11(14)7-13(3,4)12(10)9(8)2/h5-6H,7H2,1-4H3

InChI Key

TZODVNMGSHSLCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)CC2(C)C)C

Origin of Product

United States

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